Cerdulatinib is a dual inhibitor, targeting two important signaling pathways in cancer cells:
Cerdulatinib is a novel small-molecule compound that functions as a dual inhibitor of spleen tyrosine kinase and Janus kinase family members, specifically targeting SYK and JAK1/JAK3 while sparing JAK2. This compound is designed to interfere with critical signaling pathways involved in the survival and proliferation of B-cell malignancies, making it a promising candidate for cancer therapy, particularly in cases of diffuse large B-cell lymphoma and chronic lymphocytic leukemia. Cerdulatinib's mechanism involves the inhibition of the B-cell receptor signaling pathway, which is crucial for B-cell activation and survival, as well as the JAK/STAT signaling pathway, which plays a significant role in cytokine signaling and immune responses .
Cerdulatinib operates primarily through its action as an ATP-competitive reversible inhibitor. Its chemical structure allows it to bind to the active sites of SYK and JAK kinases, preventing their phosphorylation activity. This inhibition leads to downstream effects such as:
Cerdulatinib exhibits potent biological activity against various B-cell malignancies. In preclinical studies:
The synthesis of cerdulatinib involves several key steps:
Cerdulatinib is primarily investigated for its applications in oncology, particularly:
Interaction studies have shown that cerdulatinib selectively inhibits SYK and JAK signaling pathways without affecting other pathways significantly. This specificity allows it to avoid some side effects associated with broader-spectrum kinase inhibitors. Key findings include:
Cerdulatinib shares structural and functional similarities with several other kinase inhibitors but distinguishes itself through its dual-targeting mechanism.
Compound Name | Target Kinases | Unique Features |
---|---|---|
Ibrutinib | Bruton's tyrosine kinase | Selective for BTK, primarily used in chronic lymphocytic leukemia |
Ruxolitinib | Janus kinases 1 and 2 | Primarily targets JAK1/JAK2; used for myelofibrosis |
Idelalisib | Phosphoinositide 3-kinase | Selective for PI3K delta; used in follicular lymphoma |
Acalabrutinib | Bruton's tyrosine kinase | More selective than ibrutinib; fewer off-target effects |
Venetoclax | BCL-2 | Targets anti-apoptotic proteins; used in chronic lymphocytic leukemia |
Cerdulatinib's dual inhibition of both SYK and JAK pathways provides a unique therapeutic approach that may overcome resistance mechanisms often seen with single-target therapies, making it a significant candidate for further clinical development .
Cerdulatinib possesses the molecular formula C₂₀H₂₇N₇O₃S, representing a complex heterocyclic compound with a molecular weight of 445.54 grams per mole [1] [6]. The monoisotopic mass has been precisely determined to be 445.189609 atomic mass units [1] [15]. The compound exhibits a sophisticated molecular architecture centered around a pyrimidine core structure that serves as the primary scaffold for various functional groups.
The structural framework of cerdulatinib consists of several distinct chemical moieties that contribute to its overall molecular properties. The central pyrimidine ring system is substituted at multiple positions, creating a complex three-dimensional arrangement [1]. The molecule incorporates a cyclopropylamino group, which introduces significant conformational constraints due to the inherent ring strain of the three-membered cyclopropyl unit [1] [3]. Additionally, the structure features an ethylsulfonyl-substituted piperazine ring system connected through an aniline linkage to the pyrimidine core [1] [6].
The molecular composition includes twenty carbon atoms, twenty-seven hydrogen atoms, seven nitrogen atoms, three oxygen atoms, and one sulfur atom [1] [6]. This elemental distribution reflects the heterocyclic nature of the compound and accounts for its diverse chemical properties. The presence of multiple nitrogen atoms distributed throughout the molecule contributes to its basic character and hydrogen bonding capabilities [22].
Structural Feature | Description | Chemical Environment |
---|---|---|
Pyrimidine Core | Central heterocyclic ring | 4,5-disubstituted pyrimidine |
Cyclopropylamino Group | Three-membered ring amine | Secondary amine functionality |
Piperazine Ring | Six-membered diazacycle | N-ethylsulfonyl substituted |
Carboxamide Function | Primary amide group | 5-position of pyrimidine |
Aniline Linkage | Aromatic amine connection | Para-substituted benzene ring |
The systematic International Union of Pure and Applied Chemistry nomenclature for cerdulatinib is 4-(cyclopropylamino)-2-[4-(4-ethylsulfonylpiperazin-1-yl)anilino]pyrimidine-5-carboxamide [1] [6]. This comprehensive name accurately describes the complete molecular structure and the positioning of all functional groups within the compound. The nomenclature follows standard International Union of Pure and Applied Chemistry conventions for heterocyclic compounds and clearly indicates the substitution pattern on the pyrimidine ring system.
Alternative chemical designations for cerdulatinib include several systematic and semi-systematic names that have been employed in various scientific contexts [1] [6]. The compound is also known as 4-(cyclopropylamino)-2-({4-[4-(ethylsulfonyl)-1-piperazinyl]phenyl}amino)pyrimidine-5-carboxamide, which represents a slightly different systematic naming approach [6]. Additionally, the formal chemical name 5-pyrimidinecarboxamide, 4-(cyclopropylamino)-2-({4-[4-(ethylsulfonyl)-1-piperazinyl]phenyl}amino)- has been documented in regulatory databases [1].
The compound has been assigned the Chemical Abstracts Service registry number 1198300-79-6, which serves as a unique identifier in chemical databases worldwide [1] [6] [11]. The United States Food and Drug Administration Unique Ingredient Identifier code D1LXQ45S1O has been designated for regulatory purposes [1] [11]. These standardized identifiers facilitate accurate chemical communication and database searches across different platforms and institutions.
Several research code designations have been associated with cerdulatinib during its development phases. The primary research designation was PRT-062070, reflecting its origins in the research pipeline [1] [3] [14]. Additional alternative designations include PRT2070, RVT-502, and various database-specific identifiers such as CHEMBL4116008 and NSC800071 [1] [2]. These multiple designations reflect the compound's progression through different research phases and its presence in various chemical databases.
Cerdulatinib exhibits distinctive physical properties that are characteristic of its complex molecular structure and intermolecular interactions [11]. The compound exists as a solid at ambient temperature and pressure, displaying a light yellow-brown coloration in its pure crystalline form [11]. The melting point has been determined to exceed 211 degrees Celsius, with decomposition occurring at this temperature, indicating significant thermal stability under standard conditions [11].
The predicted boiling point of cerdulatinib is 741.9 ± 70.0 degrees Celsius, though this value is theoretical due to decomposition occurring well below this temperature [11]. The compound exhibits a predicted density of 1.44 ± 0.1 grams per cubic centimeter, which reflects the compact molecular packing in the solid state [11]. These physical constants provide important insights into the intermolecular forces and structural organization within the crystalline matrix.
Solubility characteristics of cerdulatinib demonstrate significant polarity-dependent behavior [3] [11]. The compound shows appreciable solubility in dimethyl sulfoxide, with concentrations reaching at least 22.3 milligrams per milliliter under standard conditions [3]. However, cerdulatinib exhibits essentially complete insolubility in both water and ethanol, indicating limited hydrophilic character despite the presence of multiple polar functional groups [3]. This solubility profile suggests predominant hydrophobic interactions in aqueous environments.
The chemical reactivity of cerdulatinib is influenced by several reactive sites within its molecular structure [11]. The predicted pKa value of 14.17 ± 0.50 indicates relatively weak basicity, primarily attributed to the nitrogen atoms in the piperazine ring system [11]. The compound demonstrates chemical stability under normal storage conditions when maintained at refrigerated temperatures between 2 and 8 degrees Celsius [11].
Physical Property | Value | Method/Conditions |
---|---|---|
Melting Point | >211°C (decomposition) | Differential scanning calorimetry |
Density (predicted) | 1.44 ± 0.1 g/cm³ | Computational prediction |
Solubility (dimethyl sulfoxide) | ≥22.3 mg/mL | Experimental determination |
Solubility (water) | Insoluble | Experimental observation |
pKa (predicted) | 14.17 ± 0.50 | Computational calculation |
The hydrogen bonding characteristics of cerdulatinib contribute significantly to its physical properties and intermolecular interactions [22]. The molecule contains three hydrogen bond donor sites and six hydrogen bond acceptor sites, creating multiple opportunities for intermolecular association [22]. The compound exhibits eight rotatable bonds, providing considerable conformational flexibility that influences its three-dimensional structure and binding properties [22]. The calculated fraction of saturated carbon atoms (Csp3) is 0.45, indicating a balanced distribution between aromatic and aliphatic character [22].
The synthetic preparation of cerdulatinib involves sophisticated multi-step organic synthesis methodologies that require careful control of reaction conditions and intermediate purification [8] [10] [28]. Patent literature describes several approaches for the preparation of cerdulatinib and its key intermediates, with particular emphasis on scalable synthetic routes suitable for pharmaceutical manufacturing [8] [10].
A critical intermediate in cerdulatinib synthesis is 2-chloro-4-(cyclopropylamino)pyrimidine-5-carboxylic acid, which serves as a key building block in the synthetic sequence [28]. This intermediate can be prepared through a multi-step sequence beginning with ethyl 2-chloro-4-(cyclopropylamino)pyrimidine-5-carboxylate [28]. The ester hydrolysis is typically performed using lithium hydroxide in 1,4-dioxane with aqueous conditions, followed by acidification to precipitate the carboxylic acid product with yields of approximately 64 percent [28].
The final coupling reaction that forms cerdulatinib involves the reaction between the pyrimidine carboxylic acid intermediate and the appropriately substituted aniline derivative containing the ethylsulfonyl-piperazine moiety [10] [28]. This coupling reaction requires activation of the carboxylic acid function, typically through the formation of an acid chloride or through the use of coupling reagents such as carbodiimides [29]. The reaction conditions must be carefully optimized to prevent decomposition of sensitive functional groups while achieving efficient coupling yields.
Alternative synthetic approaches have been developed to improve the overall efficiency and scalability of cerdulatinib production [10]. These methods often involve strategic modifications to the synthetic sequence, such as changing the order of functional group installations or employing different protecting group strategies. A three-step one-pot synthesis method has been described that can achieve overall yields of at least 80 to 85 percent with purities exceeding 90 to 95 percent [10].
Structural analysis of cerdulatinib and its synthetic intermediates has been accomplished through various analytical techniques [12] [29]. Nuclear magnetic resonance spectroscopy provides detailed information about the connectivity and chemical environment of atoms within the molecule [12]. Mass spectrometry confirms molecular weight and provides fragmentation patterns that support structural assignments [29]. Infrared spectroscopy identifies functional groups such as the sulfonyl and carboxamide functionalities [29].
The synthesis of cerdulatinib requires careful attention to the formation of the ethylsulfonyl-piperazine substituent [29]. This moiety is typically prepared through the reaction of piperazine with ethanesulfonyl chloride under basic conditions to introduce the sulfonyl group [29]. The resulting ethylsulfonyl-piperazine intermediate must then be coupled to the appropriate aromatic system through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
The three-dimensional molecular architecture of cerdulatinib has been extensively characterized through X-ray crystallographic analysis and computational modeling studies [7] [8] [13]. Crystal structure determination of cerdulatinib in complex with its protein targets has provided invaluable insights into the spatial arrangement of functional groups and their role in molecular recognition [7] [13].
X-ray crystallographic studies have revealed that cerdulatinib adopts a specific three-dimensional conformation when bound to its target proteins [7] [13]. The crystal structure shows that the compound binds within the adenosine triphosphate-binding pocket of kinase domains, with the pyrimidine core positioned to make critical hydrogen bonding interactions with the hinge region [13]. The cyclopropylamino substituent extends into a specific pocket within the binding site, contributing to selectivity and affinity [13].
The crystallographic analysis demonstrates that cerdulatinib makes three hydrogen bonds to the hinge region of its target protein [13]. Two hydrogen bonds are formed to main chain carbonyl oxygens, while one additional hydrogen bond involves the main chain amide [13]. These interactions anchor the molecule within the binding site and provide the primary driving force for molecular recognition [13]. Additionally, the compound engages in water-mediated hydrogen bonding that further stabilizes the protein-ligand complex [13].
Polymorphic forms of cerdulatinib have been extensively studied to understand the solid-state behavior and pharmaceutical properties of the compound [8]. Multiple crystalline forms have been identified, each characterized by distinct X-ray powder diffraction patterns and thermal properties [8]. The mono-hydrochloride salt form exhibits characteristic diffraction peaks at 8.7, 15.9, and other specific angles, providing a unique fingerprint for this particular crystalline modification [8].
The crystal packing arrangements in different polymorphic forms influence the physical properties such as solubility, stability, and bioavailability [18]. Computational studies have examined the relative energies of different crystal forms and their thermodynamic relationships [18]. These investigations provide insights into the conditions that favor formation of specific polymorphic modifications and their relative stability under various environmental conditions.
Crystallographic Parameter | Value/Observation | Significance |
---|---|---|
Hydrogen Bonds to Hinge | Three bonds formed | Primary binding mode |
Binding Pocket Location | Adenosine triphosphate site | Target selectivity |
Conformational State | Closed G-loop structure | Protein stabilization |
Water-mediated Contacts | Multiple interactions | Binding affinity |
Polymorphic Forms | Multiple identified | Pharmaceutical properties |
Thermodynamic analysis of cerdulatinib binding has provided quantitative insights into the energetics of molecular recognition [17]. Isothermal titration calorimetry measurements have determined the free energy change for binding to be -10.8 kilocalories per mole, with an enthalpy change of -10.4 ± 0.1 kilocalories per mole [17]. The entropy term contributes -0.4 kilocalories per mole to the overall binding energy, indicating that the interaction is primarily enthalpy-driven [17]. The binding constant has been measured as 8.9 ± 45.9 nanomolar, reflecting high-affinity interaction [17].
Cerdulatinib functions as an adenosine triphosphate-competitive kinase inhibitor that demonstrates selective dual inhibition of spleen tyrosine kinase and Janus kinase family members [1] [2]. The compound operates through a reversible competitive mechanism, directly competing with adenosine triphosphate for binding to the active site of target kinases [3] [4].
The molecular binding mechanism involves cerdulatinib occupying the adenosine triphosphate-binding pocket within the kinase domain, thereby preventing phosphoryl transfer and subsequent downstream signaling [2] [5]. The compound achieves its dual inhibitory activity through specific interactions with conserved structural elements present in both spleen tyrosine kinase and Janus kinase family members. In biochemical assays, cerdulatinib demonstrated inhibitory activity against twenty-four kinases with half-maximal inhibitory concentration values below two hundred nanomolar [2].
The adenosine triphosphate-competitive nature of cerdulatinib enables it to effectively block B-cell receptor and cytokine-mediated signaling pathways simultaneously [5] [6]. Pharmacodynamic studies in patients revealed that cerdulatinib achieved complete spleen tyrosine kinase and Janus kinase pathway inhibition in whole blood at tolerated exposures, with half-maximal inhibitory concentration values against B-cell antigen receptor, interleukin-2, interleukin-4, and interleukin-6 signaling pathways ranging from 0.27 to 1.11 micromolar [5].
The binding mechanism demonstrates concentration-dependent inhibition patterns, with cerdulatinib inducing dose-dependent reduction in phosphorylation of spleen tyrosine kinase, phospholipase C gamma 2, protein kinase B, and extracellular signal-regulated kinase in B-cell receptor-stimulated cells [2] [6]. Additionally, the compound completely blocked cytokine-stimulated signal transducer and activator of transcription 3 phosphorylation to levels below detection limits [2].
Cerdulatinib possesses the molecular formula C₂₀H₂₇N₇O₃S with a molecular weight of 445.54 grams per mole [7] . The compound features a pyrimidine-5-carboxamide core structure that serves as the central scaffold for kinase binding interactions [9]. This core pharmacophore is essential for the compound's adenosine triphosphate-competitive activity and provides the primary binding site within the kinase active site.
The structure incorporates a cyclopropylamino group that contributes significantly to the selectivity profile for spleen tyrosine kinase and Janus kinase inhibition [9]. This substituent provides selectivity determinant properties through specific interactions with selectivity pockets within the target kinases. The cyclopropylamino moiety enables cerdulatinib to distinguish between closely related kinase family members and contributes to its preferential activity against specific Janus kinase subtypes.
An ethylsulfonyl-piperazine moiety represents another critical structural component that enables the dual inhibitory activity characteristic of cerdulatinib [9]. This structural feature contributes to secondary binding site interactions and facilitates the compound's ability to simultaneously target both spleen tyrosine kinase and Janus kinase family members. The piperazine ring system provides conformational flexibility while the ethylsulfonyl group contributes to binding affinity through specific electrostatic interactions.
The phenyl linker connecting the pyrimidine core to the piperazine moiety serves as a structural connector that maintains appropriate spatial orientation between pharmacophores [9]. This linker provides conformational flexibility necessary for optimal binding to both target kinase families while maintaining selectivity against off-target kinases.
The carboxamide functionality within the pyrimidine ring system is essential for hydrogen bonding interactions with key amino acid residues in the kinase active site [9]. This group serves as a hydrogen bond donor and significantly contributes to binding affinity and specificity for the adenosine triphosphate-binding pocket.
Cerdulatinib demonstrates favorable pharmacokinetic properties suitable for oral administration with a half-life ranging from 9.6 to 12 hours at steady-state conditions [10] [11]. The compound reaches maximum plasma concentration approximately 2 hours following oral administration [11]. The steady-state peak-to-trough ratio maintains a consistent 3:1 relationship, supporting twice-daily dosing regimens [11].
Clinical pharmacokinetic studies revealed dose-dependent exposure patterns with once-daily dosing from 40 to 100 milligrams resulting in steady-state minimum concentrations of approximately 0.7 micromolar [12] [13]. However, twice-daily dosing at 45 milligrams achieved higher exposures with steady-state minimum concentrations of approximately 1.5 micromolar, demonstrating that the twice-daily schedule overcomes exposure plateaus observed with higher once-daily doses [12] [13].
The area under the concentration-time curve for 45 milligrams twice-daily dosing reaches 1.87 micromolar-hour at steady-state, while 100 milligrams once-daily dosing achieves 7.1 micrograms-hour per milliliter [10]. The compound exhibits protein binding of approximately 22 percent, indicating that 78 percent remains unbound and pharmacologically active in plasma [10].
Physiological-based pharmacokinetic modeling identified low pH-dependent solubility as the rate-limiting factor for absorption with increasing doses [13]. This solubility limitation explains the exposure plateau observed with once-daily dosing above 30 milligrams and supports the rationale for twice-daily administration to achieve higher therapeutic exposures [13].
The compound demonstrates nonlinear pharmacokinetics at doses above 30 milligrams once-daily, with exposure at 45 milligrams being three-fold higher than at 30 milligrams once-daily [13]. Steady-state is achieved with approximately 80 percent accumulation compared to single-dose administration [11]. The elimination half-life supports once-daily dosing from a pharmacokinetic perspective, although twice-daily dosing provides superior target inhibition at therapeutic concentrations [11].
Cerdulatinib demonstrates a distinctive selectivity profile characterized by potent inhibition of specific kinase families while maintaining minimal activity against others [2] [14]. The compound exhibits highest potency against tyrosine kinase 2 with a half-maximal inhibitory concentration of 0.5 nanomolar, followed by Janus kinase family members with half-maximal inhibitory concentrations ranging from 6 to 12 nanomolar [2] [15].
Within the Janus kinase family, cerdulatinib preferentially inhibits Janus kinase 1 and Janus kinase 3 over Janus kinase 2, with half-maximal inhibitory concentrations of 12, 8, and 6 nanomolar respectively [2] [15] [14]. This selectivity pattern is clinically relevant as it enables inhibition of B-cell receptor and cytokine signaling pathways while limiting effects on erythropoiesis and thrombopoiesis mediated by Janus kinase 2 [16].
Spleen tyrosine kinase represents the primary target within the spleen tyrosine kinase family with a half-maximal inhibitory concentration of 32 nanomolar [2] [15]. Importantly, cerdulatinib lacks cellular activity against the structural homolog zeta-chain-associated protein kinase 70, demonstrating selectivity within the spleen tyrosine kinase/zeta-chain-associated protein kinase 70 family [2].
The compound shows limited activity against SRC family kinases, including lymphocyte-specific protein tyrosine kinase and LYN proto-oncogene, indicating minimal off-target effects on SRC-mediated signaling pathways [2] [16]. Among other kinase families, cerdulatinib demonstrates moderate activity against AMP-activated protein kinase (half-maximal inhibitory concentration 6 nanomolar), ribosomal protein S6 kinase family members (half-maximal inhibitory concentrations 20-28 nanomolar), and FMS-like tyrosine kinase family members (half-maximal inhibitory concentrations 51-90 nanomolar) [2].
Expression analysis in normal lymph nodes and primary lymphoma tissues indicates that most kinases inhibited by cerdulatinib are either not expressed or expressed at very low levels, with seven notably expressed kinases including AMP-activated protein kinase, Janus kinase 2, TANK-binding kinase 1, Janus kinase 1, ribosomal protein S6 kinase 4, spleen tyrosine kinase, and FMS-like tyrosine kinase 3 [2]. This expression pattern suggests that the clinical effects of cerdulatinib are primarily mediated through inhibition of the expressed target kinases rather than off-target interactions.